Pent-4-en-1-amine hydrochloride chemical properties
Pent-4-en-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Pent-4-en-1-amine hydrochloride (CAS No: 27546-60-7), a versatile bifunctional molecule essential for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal alkene and a primary amine salt, makes it a valuable building block in complex organic synthesis and a key component in the development of novel chemical entities. This document delves into its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights and detailed protocols.
Core Molecular Profile and Physicochemical Properties
Pent-4-en-1-amine hydrochloride is the salt form of 4-pentenylamine, which enhances its stability and solubility in polar solvents. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine (which is protected as an ammonium salt) and the terminal double bond, which is amenable to a wide range of addition and coupling reactions.
Structural and Chemical Identity
The fundamental structure combines a five-carbon chain with an amine at the C1 position and a vinyl group at the C5 position.
Caption: Structure of Pent-4-en-1-amine hydrochloride with key functional groups.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Pent-4-en-1-amine hydrochloride, compiled from authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 27546-60-7 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][3] |
| IUPAC Name | pent-4-en-1-amine;hydrochloride | [1] |
| Physical Form | Solid | [2][3] |
| Solubility | Soluble in Chloroform (Slightly, Heated), Methanol (Slightly) | [5] |
| pKa (Predicted) | 10.32 ± 0.10 | [6] |
| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [1][2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Signature for Structural Verification
Accurate identification of Pent-4-en-1-amine hydrochloride is paramount. The expected spectroscopic data provides a reliable fingerprint for this compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include those for the terminal vinyl protons (=CH₂) appearing most downfield, a multiplet for the allylic proton (-CH=), signals for the methylene groups (-CH₂-) of the carbon chain, and a broad signal for the ammonium protons (-NH₃⁺).
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¹³C NMR Spectroscopy: The carbon spectrum will display five unique signals. The carbons of the double bond (C4 and C5) will appear in the alkene region (~115-140 ppm), while the carbons adjacent to the electron-withdrawing ammonium group (C1) will be shifted downfield compared to the other methylene carbons (C2, C3).[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include:
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A broad band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium salt.
-
C-H stretching vibrations for sp² carbons (vinyl group) just above 3000 cm⁻¹.
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A C=C stretching absorption around 1640 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectral analysis of the free base (Pent-4-en-1-amine, molar mass 85.15 g/mol ) would show a molecular ion peak (M⁺) at m/z = 85.[6][7][8] A common fragmentation pattern for primary amines is the loss of an alkyl radical to form a stable iminium ion, often resulting in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[7]
Reactivity and Synthetic Utility
The synthetic value of Pent-4-en-1-amine hydrochloride lies in the distinct reactivity of its functional groups, which can be addressed sequentially or simultaneously depending on the reaction conditions.
Reactivity Profile
Caption: Reactivity pathways for Pent-4-en-1-amine hydrochloride.
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Amine Group Reactivity : The primary amine is the site of nucleophilic reactions. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. Deprotonation with a suitable base (e.g., triethylamine, sodium bicarbonate) liberates the free amine, which can then readily participate in reactions such as acylation to form amides, alkylation, and reductive amination.
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Alkene Group Reactivity : The terminal double bond is susceptible to a wide array of classic alkene transformations. This includes electrophilic additions (e.g., halogenation, hydrohalogenation), hydroboration-oxidation to yield a terminal alcohol, and transition-metal-catalyzed reactions like olefin metathesis and Heck coupling.
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Bifunctional Reactivity : The presence of both functional groups allows for intramolecular reactions. For instance, under certain catalytic conditions, intramolecular hydroamination can occur to form substituted piperidines, a common scaffold in pharmaceuticals. This dual functionality is particularly valuable in creating complex heterocyclic structures from a simple linear precursor.
Synthesis and Purification Protocol
While several routes to Pent-4-en-1-amine exist, a common laboratory-scale approach involves the reduction of a corresponding nitrile or amide. The following is an illustrative protocol for its synthesis.
Expert Insight: The choice of a reducing agent is critical. Lithium aluminum hydride (LAH) is highly effective for reducing nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The final hydrochloride salt formation not only aids in purification via precipitation but also improves the long-term storage stability of the amine.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis and purification of Pent-4-en-1-amine HCl.
Step-by-Step Protocol
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Nitrile Addition: The flask is cooled to 0°C in an ice bath. A solution of 4-pentenonitrile in anhydrous THF is added dropwise via a dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully cooled back to 0°C. The excess LAH is quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is highly exothermic and must be done with extreme caution.
-
Workup: The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification of Free Amine: The solvent is removed under reduced pressure. The crude pent-4-en-1-amine free base can be purified by vacuum distillation.[6]
-
Hydrochloride Salt Formation: The purified amine is dissolved in anhydrous diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt precipitates as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield pure Pent-4-en-1-amine hydrochloride.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a starting material for synthesizing complex nitrogen-containing heterocycles and other scaffolds found in biologically active molecules.[6]
-
PROTAC Linkers: The terminal alkene and the primary amine are ideal handles for constructing Proteolysis Targeting Chimeras (PROTACs). The amine can be used to attach to a ligand for an E3 ubiquitin ligase, while the alkene can be functionalized to connect to a warhead that binds the target protein. This application is at the forefront of modern drug discovery.
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Material Science: The vinyl group can be used in polymerization reactions to incorporate amine functionality into new polymers.
Safety, Handling, and Storage
Proper handling of Pent-4-en-1-amine hydrochloride is essential for laboratory safety.
Hazard Identification
According to GHS classifications, this compound is considered hazardous.[1]
The signal word is "Warning" and the GHS pictogram is GHS07 (Exclamation Mark).[2]
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Keep the container tightly sealed when not in use. Avoid generating dust.[9]
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Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in an exothermic or explosive reaction.[9]
Storage
Store in a cool, dry, well-ventilated area in the original, tightly sealed container. For maximum stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Protect from moisture and incompatible materials.[9]
References
- Apollo Scientific. (n.d.). Pent-4-yn-1-amine hydrochloride Safety Data Sheet.
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ChemBK. (2024). pent-4-en-1-amine. Retrieved from [Link]
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PubChem. (n.d.). Pent-4-en-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). 4-Penten-1-ol Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
- Thermo Fisher Scientific. (2013). 3-Butenylamine Safety Data Sheet.
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PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved from [Link]
- MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride.
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K. A. G. Ammar, A. S. T. M. M. M. Hossain, & T. Shibamoto. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of agricultural and food chemistry, 58(7), 4388-94. Retrieved from [Link]
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